molecular formula C18H21N3OS B5652397 5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione

5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B5652397
M. Wt: 327.4 g/mol
InChI Key: TVJXPRFJPOXPQN-UHFFFAOYSA-N
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Description

5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine, 2-ethoxybenzaldehyde, and thiourea. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazinane derivatives depending on the reagents used.

Scientific Research Applications

5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-1,3,5-triazinane-2-thione: Lacks the ethoxyphenyl group, which may result in different chemical and biological properties.

    1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione: Lacks the benzyl group, which may affect its reactivity and applications.

    5-benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione: Similar structure with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.

Uniqueness

5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of both benzyl and ethoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and enhances its versatility in various research and industrial applications.

Properties

IUPAC Name

5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-2-22-17-11-7-6-10-16(17)21-14-20(13-19-18(21)23)12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJXPRFJPOXPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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